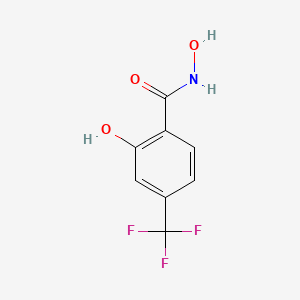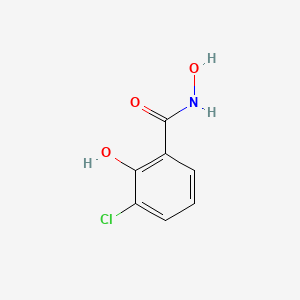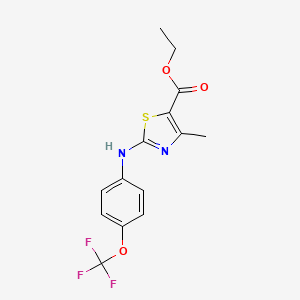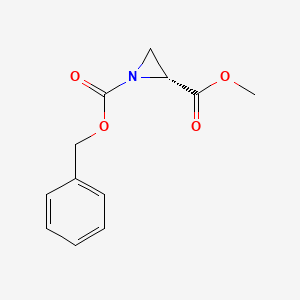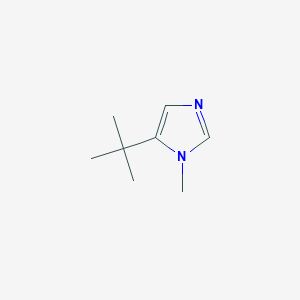
1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- is a heterocyclic organic compound that features an imidazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 1-position. This compound is part of the imidazole family, which is known for its wide range of applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with tert-butyl halides and methyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of the alkyl halides to introduce the tert-butyl and methyl groups.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on minimizing byproducts and maximizing the efficiency of the reaction.
Chemical Reactions Analysis
1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-[(1,1-dimethylethyl)dimethylsilyl]-5-fluoro-: This compound features a dimethylsilyl and fluoro substitution, which may alter its chemical reactivity and biological activity.
1H-Imidazole, 5-[4-(1,1-dimethylethyl)phenyl]-: The presence of a phenyl group can significantly change the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
5-tert-butyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-9-6-10(7)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFTPQDBXDTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494117 |
Source


|
| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-62-4 |
Source


|
| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6308699.png)

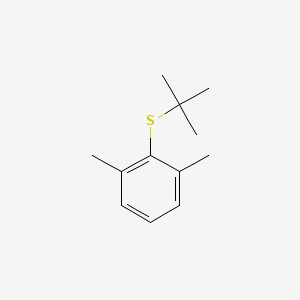
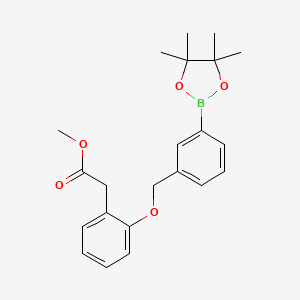
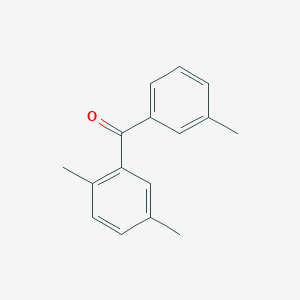
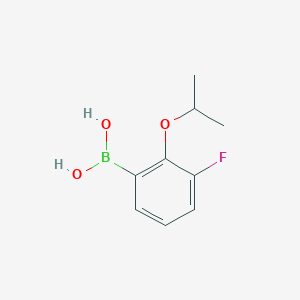
![6-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)
